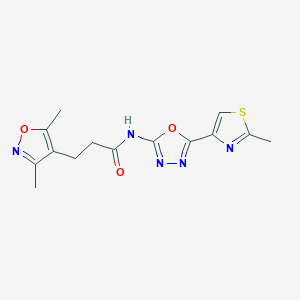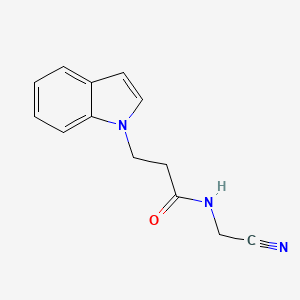
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide, also known as CIP, is a chemical compound that has garnered significant interest in the scientific community for its potential applications in various fields. CIP is a derivative of indole-3-propionic acid, which is a natural compound found in plants and animals. The chemical structure of CIP consists of a cyanomethyl group attached to the nitrogen atom of the indole ring, making it a unique and versatile molecule.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide is not fully understood, but it is believed to involve the formation of a complex between N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide and the metal ion. This complex may undergo a conformational change that leads to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and may protect against oxidative stress. Additionally, N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide in lab experiments is its ability to selectively bind to certain metal ions. This property makes it a valuable tool for detecting metal ions in complex biological samples. However, one limitation of using N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide is its potential toxicity. N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has been shown to be cytotoxic at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide. One area of interest is the development of new fluorescent probes based on the structure of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide. These probes could have improved selectivity and sensitivity for detecting metal ions. Another area of research is the investigation of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide and its potential interactions with other molecules in biological systems.
Synthesemethoden
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide can be synthesized through several methods, including the reaction of indole-3-propionic acid with cyanogen bromide in the presence of a base. Another method involves the reaction of indole-3-acetic acid with acrylonitrile in the presence of a catalyst. Both methods yield N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property makes N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide a valuable tool for detecting metal ions in biological samples and environmental samples.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-7-8-15-13(17)6-10-16-9-5-11-3-1-2-4-12(11)16/h1-5,9H,6,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQEBDLHCJZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

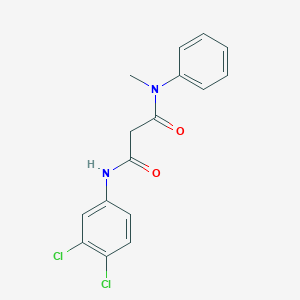
![Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)

![6,6-Difluorospiro[3.3]heptan-2-one](/img/structure/B2532051.png)
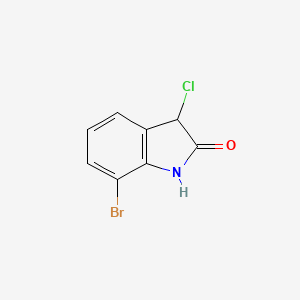

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide](/img/structure/B2532063.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2532065.png)
![2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)
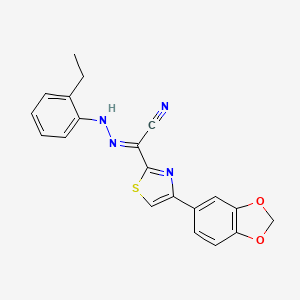
![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)
